Benzaldehyde, 2,3-difluoro-, oxime
Description
Significance of the Oxime Functional Group in Organic Synthesis and Reactivity
The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in organic synthesis due to its versatile reactivity. Oximes are readily prepared from the condensation reaction of aldehydes or ketones with hydroxylamine (B1172632). They serve as crucial intermediates in a variety of chemical transformations.
One of the most notable reactions of oximes is the Beckmann rearrangement , where an oxime is converted into an amide or a lactam under acidic conditions. chemicalbook.com This reaction is fundamental in industrial processes, such as the synthesis of caprolactam, the precursor to Nylon 6. chemicalbook.com Furthermore, oximes can be readily reduced to form primary amines or dehydrated to yield nitriles, highlighting their role as versatile synthons. The nitrogen and oxygen atoms of the oxime group also allow for participation in cycloaddition reactions, providing pathways to complex heterocyclic structures.
Strategic Role of Fluorine Substituents in Modulating Aromatic Systems and Molecular Properties
The introduction of fluorine atoms into aromatic systems is a widely employed strategy in medicinal chemistry and materials science to fine-tune molecular properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique characteristics to a molecule.
In the context of an aromatic ring, fluorine atoms act as powerful electron-withdrawing groups through the inductive effect, which can significantly influence the reactivity of nearby functional groups. For instance, the fluorine atoms in Benzaldehyde (B42025), 2,3-difluoro-, oxime are expected to increase the electrophilicity of the imine carbon, potentially accelerating nucleophilic attack. Moreover, fluorine substitution can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial aspect in drug design. It can also modulate properties like lipophilicity and membrane permeability, which are vital for the bioavailability of pharmaceutical compounds.
Overview of Benzaldehyde, 2,3-difluoro-, oxime: A Case Study in Fluorinated Aromatic Oxime Chemistry
This compound, with the chemical formula C₇H₅F₂NO, serves as an exemplary case study for the convergence of oxime chemistry and fluorine substitution. This compound consists of a benzaldehyde oxime core with two fluorine atoms positioned at the 2nd and 3rd carbons of the aromatic ring.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 18355-77-6 |
| Molecular Formula | C₇H₅F₂NO |
| Molecular Weight | 157.12 g/mol |
| IUPAC Name | (NE)-N-[(2,3-difluorophenyl)methylidene]hydroxylamine |
| Physical State | Likely a liquid or low-melting solid |
The synthesis of this compound is typically achieved through the condensation reaction of its precursor, 2,3-difluorobenzaldehyde (B42452), with hydroxylamine. A common method involves reacting 2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in a solvent system like ethanol/water, often in the presence of a base such as sodium hydroxide (B78521) or sodium acetate (B1210297) to neutralize the generated acid. The reaction mixture is typically heated to facilitate the formation of the oxime.
Synthesis Reaction Parameters
| Parameter | Condition |
| Starting Material | 2,3-Difluorobenzaldehyde |
| Reagent | Hydroxylamine hydrochloride |
| Base (example) | Sodium hydroxide, Sodium acetate |
| Solvent (example) | Ethanol/Water |
| Temperature | 80–85°C |
The presence of the 2,3-difluoro substitution pattern is anticipated to influence the compound's reactivity. The electron-withdrawing nature of the fluorine atoms can make the oxime more susceptible to reactions like the Beckmann rearrangement. However, the ortho-fluorine atom may also introduce steric hindrance, which could affect the accessibility of the oxime nitrogen in certain reactions.
Research into this compound and its derivatives has pointed towards potential applications in various fields. In agriculture, benzaldehyde oxime derivatives have shown promise as fungicides and herbicides. In the realm of medicinal chemistry, the oxime functional group is utilized in the design of bioactive compounds, and fluorinated benzaldehydes are valuable building blocks. For instance, oxime linkages are being explored in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation. Additionally, some benzaldehyde oximes have demonstrated antimicrobial properties, including the ability to inhibit biofilm formation.
While detailed, publicly available spectroscopic data for this compound is limited, characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For ¹H NMR, the proton of the oxime group would be expected to appear in the range of 8-9 ppm. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. In IR spectroscopy, characteristic absorption bands would be observed for the N-O stretch (around 930 cm⁻¹) and the C=N stretch (around 1650 cm⁻¹).
Structure
2D Structure
3D Structure
Properties
CAS No. |
18355-77-6 |
|---|---|
Molecular Formula |
C7H5F2NO |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
(NE)-N-[(2,3-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |
InChI Key |
SZJWOEBXPAJXAT-ONNFQVAWSA-N |
SMILES |
C1=CC(=C(C(=C1)F)F)C=NO |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=N/O |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=NO |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of Benzaldehyde, 2,3 Difluoro , Oxime
Classic Condensation Reactions and Process Optimization
The most fundamental method for synthesizing Benzaldehyde (B42025), 2,3-difluoro-, oxime is the condensation reaction between 2,3-Difluorobenzaldehyde (B42452) and a hydroxylamine (B1172632) salt. This reaction, while straightforward, is subject to various parameters that can be optimized to enhance yield and purity.
Reaction of 2,3-Difluorobenzaldehyde with Hydroxylamine: Mechanistic Considerations
The formation of the oxime occurs through a nucleophilic addition-elimination mechanism. The reaction is typically initiated by the deprotonation of hydroxylamine hydrochloride by a base to generate the more nucleophilic free hydroxylamine. This free hydroxylamine then attacks the electrophilic carbonyl carbon of 2,3-Difluorobenzaldehyde.
The presence of two electron-withdrawing fluorine atoms on the aromatic ring at the ortho and meta positions (2 and 3) increases the electrophilicity of the carbonyl carbon. This electronic effect makes the aldehyde more susceptible to nucleophilic attack compared to non-fluorinated benzaldehyde, thus facilitating the initial addition step. Following the nucleophilic addition, a proton transfer occurs, leading to a carbinolamine intermediate. The final step is the acid- or base-catalyzed dehydration of this intermediate, which results in the formation of the C=N double bond of the oxime and a water molecule. The reaction generally proceeds under acidic or basic conditions.
Impact of pH and Solvent Systems on Reaction Efficiency and Yield
The pH of the reaction medium is a critical factor in oxime synthesis. The reaction requires a fine balance, as the nucleophilicity of hydroxylamine is pH-dependent, and the dehydration step is often catalyzed by acid or base. For the synthesis of Benzaldehyde, 2,3-difluoro-, oxime, a basic medium is often employed to generate the free hydroxylamine from its hydrochloride salt. One reported protocol suggests adjusting the pH to a range of 8–10 using sodium hydroxide (B78521) to facilitate the reaction. In another instance, the reaction is carried out under basic conditions, and the pH is later adjusted to 4 with hydrochloric acid during the workup phase to facilitate product isolation. prepchem.com
The choice of solvent system is equally crucial for ensuring the solubility of both the organic aldehyde and the inorganic hydroxylamine salt, thereby promoting efficient reaction kinetics. Mixed solvent systems, particularly alcohol-water mixtures, are common. An ethanol/water mixture, for example, serves to dissolve both 2,3-Difluorobenzaldehyde and hydroxylamine hydrochloride. Acetonitrile has also been investigated as a solvent for oximation reactions, demonstrating high yields for benzaldehyde. orientjchem.org
Table 1: Effect of pH and Solvent on Oxime Synthesis
| Starting Aldehyde | Base | Solvent System | pH | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-Difluorobenzaldehyde | Sodium Hydroxide / Sodium Acetate (B1210297) | Ethanol/Water (5:2 v/v) | 8-10 | 95.2 | |
| 3-(Difluoromethoxy)benzaldehyde | Sodium Hydroxide | Water/Ethanol | Adjusted to 4 during workup | Not specified | prepchem.com |
| Benzaldehyde | Oxalic Acid (as catalyst) | Acetonitrile (CH3CN) | Not specified | 95 | orientjchem.org |
Influence of Stoichiometry and Temperature on Oxime Formation
The stoichiometry of the reactants plays a direct role in maximizing the conversion of the aldehyde to the oxime. Using a slight excess of hydroxylamine hydrochloride is a common strategy to drive the reaction equilibrium towards the product side. One effective protocol utilizes a 1.2 molar equivalent of hydroxylamine hydrochloride and sodium hydroxide, along with 1.5 equivalents of sodium acetate, which acts as a buffer. Another approach for general benzaldehyde oximation uses a 1:1 molar ratio of the aldehyde and hydroxylamine hydrochloride. orientjchem.org
Temperature control is essential for preventing side reactions and the volatilization of the aldehyde. A reported synthesis for this compound is conducted at a reflux temperature of 80–85°C for an extended period of 20–24 hours to ensure complete reaction. This elevated temperature accelerates the rate of imine formation.
Table 2: Influence of Stoichiometry and Temperature
| Reactant | Stoichiometry (eq) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-Difluorobenzaldehyde | 1.0 | 80-85 | 20-24 | 95.2 | |
| Hydroxylamine HCl | 1.2 | ||||
| Sodium Hydroxide | 1.2 | ||||
| Sodium Acetate | 1.5 | ||||
| Benzaldehyde | 1.0 | Reflux (in CH3CN) | 1 | 95 | orientjchem.org |
| Hydroxylamine HCl | 1.0 | ||||
| Oxalic Acid | 1.0 |
Modern and Sustainable Synthetic Approaches
In recent years, the development of more sustainable and efficient synthetic methods has become a priority in chemical synthesis. Techniques such as microwave irradiation and sonochemistry offer significant advantages over conventional heating methods.
Microwave-Assisted Synthesis for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. clockss.orgresearchgate.neteurekaselect.comnih.gov For the synthesis of oximes, microwave irradiation can significantly reduce reaction times compared to conventional oil-bath heating, often without compromising selectivity. researchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which enhances reaction kinetics. researchgate.net While specific studies on the microwave-assisted synthesis of this compound are not widely detailed, the successful application of this technique to the synthesis of benzaldehyde oxime and other heterocyclic compounds suggests its high potential for improving the efficiency of this transformation. researchgate.net This method is considered a green chemistry approach due to its potential for energy savings and reduced reaction times. clockss.org
Sonochemical Synthesis for Improved Reaction Profiles
Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable alternative to traditional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. The use of ultrasound has been reported for the efficient, one-pot synthesis of related heterocyclic compounds like isoxazolones from aromatic aldehydes and hydroxylamine, often under eco-friendly conditions in water. researchgate.net This method's advantages include high yields, short reaction times, and operational simplicity, making it an attractive approach for the synthesis of this compound. researchgate.net
Continuous Flow Chemistry for Scalable Production
Continuous flow chemistry offers significant advantages for the scalable production of specialty chemicals like this compound by providing enhanced control over reaction parameters, improving safety, and increasing throughput. Recent patents describe the use of telescoped Grignard-oxime sequences within flow reactors, which minimizes batch-to-batch variability. This approach can significantly shorten reaction times, with residence times reported to be between 15 and 30 minutes.
The synthesis of precursors can also be adapted to continuous processes. For instance, a method for the continuous oxidation of substituted toluenes, such as 2,3-difluorotoluene, in a tubular reactor has been developed to produce the corresponding benzaldehydes. google.comchemicalbook.com This demonstrates the potential for an end-to-end continuous manufacturing process. The use of photochemical flow reactors has also been explored for related synthetic transformations, highlighting the versatility of flow chemistry in modern organic synthesis. mit.edu This methodology is particularly advantageous as it can improve both the efficiency and selectivity of chemical reactions. mit.edu
Green Chemistry Principles in Oxime Synthesis
The synthesis of oximes is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.com These principles encourage the prevention of waste, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. sigmaaldrich.comrsc.org For oxime synthesis, this translates into developing methods that utilize environmentally benign catalysts and solvents, or eliminate the need for solvents altogether. ijprajournal.comnih.gov
Traditional methods for oxime synthesis often involve toxic reagents like pyridine (B92270) and generate significant waste. ijprajournal.com Green approaches seek to replace these with safer alternatives and streamline synthetic routes to reduce the number of steps, such as derivatization, which require additional reagents and generate waste. ijprajournal.comnih.gov The goal is to create processes that are not only efficient but also safer and more sustainable. rsc.org
A key development in green oxime synthesis is the replacement of conventional acid catalysts with natural, biodegradable alternatives. ijprajournal.com Research has demonstrated the use of aqueous extracts from plants and fruits as effective catalysts for the reaction between aldehydes or ketones and hydroxylamine hydrochloride. ijprajournal.com These natural catalysts are readily available, inexpensive, and environmentally friendly. ijprajournal.com
For example, aqueous extracts of Vitis lanata, Mangifera indica, and juice from Citrus limetta have been successfully employed to catalyze the formation of oximes in high yields (80-96%). ijprajournal.com These reactions can often be performed under mild conditions, further contributing to the green credentials of the process. ijprajournal.com
Table 1: Natural Acid Catalysts in Oxime Synthesis
| Catalyst Source | Product Yield |
|---|---|
| Vitis lanata (aqueous extract) | Good to Excellent (80-96%) ijprajournal.com |
| Mangifera indica (aqueous extract) | Good to Excellent (80-96%) ijprajournal.com |
Eliminating organic solvents is a primary goal of green chemistry, as they are often volatile, toxic, and difficult to recycle. ijprajournal.com Solvent-free, or solid-state, reaction conditions for oxime synthesis have been developed, frequently employing a technique known as grindstone chemistry. nih.gov This method involves grinding the reactants together, sometimes with a solid catalyst, to initiate the reaction. nih.gov
One such method uses bismuth(III) oxide (Bi₂O₃) as a catalyst for the reaction of carbonyl compounds with hydroxylamine hydrochloride. nih.gov The reaction proceeds rapidly at room temperature by simple grinding, yielding the desired oximes in excellent yields. nih.gov This solvent-free approach offers significant advantages in terms of reduced waste, operational simplicity, and lower environmental impact. nih.govumich.edu
Table 2: Catalysts for Solvent-Free Oxime Synthesis
| Catalyst | Technique | Advantage |
|---|---|---|
| Bismuth(III) Oxide (Bi₂O₃) | Grinding nih.gov | Fast, efficient, environmentally safe, inexpensive catalyst. nih.gov |
| Basic Alumina (Al₂O₃) | Microwave Irradiation nih.gov | Efficient method for oxime preparation. nih.gov |
Precursor Synthesis: Methodologies for 2,3-Difluorobenzaldehyde
The synthesis of the key precursor, 2,3-Difluorobenzaldehyde, can be achieved through several routes. These methods are crucial as the purity and yield of the precursor directly impact the efficiency of the final oximation step.
One prominent method involves the direct formylation of 1,2-difluorobenzene (B135520). google.com In this process, 1,2-difluorobenzene is treated with n-butyl lithium at low temperatures (-65 °C) to form a lithiated intermediate. This intermediate is then quenched with N,N-dimethylformamide (DMF) to produce 2,3-Difluorobenzaldehyde after acidic workup. google.com This method is noted for its simple process and high product yield, making it suitable for industrial production. google.com
Another approach is the continuous oxidation of 2,3-difluorotoluene. chemicalbook.com This process uses a catalyst system, often comprising cobalt, molybdenum, and bromine species, with an oxidizing agent like hydrogen peroxide in acetic acid. google.comchemicalbook.com The reaction is performed in a continuous flow reactor at elevated temperatures (e.g., 120 °C), allowing for controlled and efficient production of 2,3-Difluorobenzaldehyde. chemicalbook.com
Table 3: Comparison of Synthesis Methods for 2,3-Difluorobenzaldehyde
| Starting Material | Key Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,2-Difluorobenzene | n-Butyl Lithium, N,N-dimethylformamide (DMF) | -65 °C to -30 °C | High | google.com |
Regioselective and Stereoselective Formation of Oxime Isomers
The reaction of an aldehyde with hydroxylamine can produce two geometric isomers of the oxime: the E and Z isomers. researchgate.netwikipedia.org The control of this stereochemistry is a significant challenge in organic synthesis, as the different isomers can have distinct physical properties and biological activities. thieme-connect.compku.edu.cn
Several methods have been developed to achieve stereoselective synthesis of oximes. researchgate.net The choice of catalyst and reaction conditions plays a critical role. For example, using copper(II) sulfate (B86663) (CuSO₄) as a catalyst under solid-state conditions at 90 °C has been shown to highly favor the formation of the E-isomer of aldoximes. thieme-connect.comthieme-connect.com Conversely, using potassium carbonate (K₂CO₃) under similar conditions tends to produce the Z-isomer. thieme-connect.comthieme-connect.com The temperature is also a critical factor, as it can affect the equilibrium position between the two isomers. researchgate.net
Furthermore, it is possible to isomerize a mixture of E and Z isomers to favor the thermodynamically more stable E isomer. google.com This can be accomplished by treating a solution of the isomer mixture with an anhydrous protic or Lewis acid, which selectively precipitates the E isomer as an immonium salt complex. google.com
Table 4: Conditions for Stereoselective Oxime Synthesis
| Target Isomer | Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|---|
| E-isomer | Copper(II) Sulfate (CuSO₄) | Solid-state, 90 °C | Highly stereoselective conversion to E-oxime. thieme-connect.comthieme-connect.com | thieme-connect.com, thieme-connect.com |
| Z-isomer | Potassium Carbonate (K₂CO₃) | Solid-state, 90 °C | Stereoselective conversion to Z-oxime. thieme-connect.comthieme-connect.com | thieme-connect.com, thieme-connect.com |
Chemical Transformations and Mechanistic Investigations of Benzaldehyde, 2,3 Difluoro , Oxime
Rearrangement Reactions
The Beckmann rearrangement is a classic acid-induced transformation of oximes into amides. organic-chemistry.orgwikipedia.org For "Benzaldehyde, 2,3-difluoro-, oxime," this rearrangement would yield 2,3-difluorobenzamide. The reaction is typically catalyzed by acids like sulfuric acid, polyphosphoric acid, or reagents such as tosyl chloride and phosphorus pentachloride. wikipedia.org
The established mechanism proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the N-O bond. wikipedia.org In the case of aldoximes, this is the aldehydic hydrogen. However, for ketoximes, it is the alkyl or aryl group that is anti to the hydroxyl. The migration of the aryl group results in the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization leads to the final amide product. masterorganicchemistry.com
The presence of the two fluorine atoms on the benzene (B151609) ring is expected to influence the reaction rate and stability of intermediates. The electron-withdrawing nature of fluorine atoms can affect the electron density of the aromatic ring and the stability of the nitrilium ion intermediate.
Recent advancements in the Beckmann rearrangement have focused on developing milder and more environmentally friendly catalytic systems. acs.org These include the use of cyanuric chloride with a zinc chloride co-catalyst and organocatalytic systems like a boronic acid/perfluoropinacol system. organic-chemistry.orgwikipedia.org Mechanochemical methods, which involve grinding solid reactants together, have also been explored as a sustainable alternative to traditional solution-phase reactions. acs.orgunica.it These modern methods often offer high yields and selectivity under milder conditions. acs.org
Table 1: Reagents and Conditions for Beckmann Rearrangement
| Catalyst/Reagent | Conditions | Notes |
|---|---|---|
| Strong acids (H₂SO₄, PPA) | Typically harsh conditions | Classical method. wikipedia.org |
| Tosyl chloride, PCl₅ | Varies | Used to activate the hydroxyl group. wikipedia.org |
| Cyanuric chloride/ZnCl₂ | Catalytic | Milder, catalytic alternative. wikipedia.org |
| Boronic acid/perfluoropinacol | Ambient conditions | Organocatalytic system. organic-chemistry.org |
| Mechanochemical grinding | Solvent-free | Eco-friendly approach. acs.orgunica.it |
The Neber rearrangement is another significant reaction of oximes, specifically ketoxime O-sulfonates, which converts them into α-amino ketones. wikipedia.orgnumberanalytics.com This reaction proceeds through the formation of an azirine intermediate, which is then hydrolyzed. wikipedia.org The reaction is typically carried out by first converting the oxime to its O-tosylate, followed by treatment with a base like an alkoxide. wikipedia.orgsynarchive.com
For "this compound," which is an aldoxime, the classical Neber rearrangement is not the primary reaction pathway. However, related transformations involving the formation of nitrogen-containing heterocycles or other rearranged products under specific conditions could be envisioned. The Beckmann rearrangement is often a competing side reaction in processes related to the Neber rearrangement. wikipedia.org
The mechanism of the Neber rearrangement involves the deprotonation of the α-carbon to the oxime, forming a carbanion. This is followed by intramolecular nucleophilic displacement of the tosylate group to form a transient azirine. Subsequent hydrolysis of the azirine ring yields the final α-amino ketone product. wikipedia.org
While direct application to "this compound" to form an α-amino aldehyde is not typical, the principles of the Neber rearrangement highlight the diverse reactivity of oximes and their derivatives.
Generation of Nitrile Oxides and 1,3-Dipolar Cycloaddition Reactions
"this compound" can serve as a precursor for the in situ generation of 2,3-difluorobenzonitrile (B1214704) oxide, a reactive 1,3-dipole. Nitrile oxides are unstable and are typically generated and trapped in the same reaction vessel. nih.gov Common methods for generating nitrile oxides from aldoximes include:
Oxidative Dehydrogenation: This is a widely used method employing various oxidizing agents. Reagents like N-bromosuccinimide (NBS), tert-butyl hypochlorite (B82951) (t-BuOCl), and hypervalent iodine compounds have proven effective. researchgate.net A green protocol using NaCl/Oxone has also been reported for the efficient generation of nitrile oxides from a broad scope of aldoximes. nih.govacs.org
Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the initial conversion of the aldoxime to a hydroximoyl halide (e.g., by reaction with N-chlorosuccinimide), followed by elimination of hydrogen halide with a base to yield the nitrile oxide. nih.gov
The choice of method can influence the reaction conditions and the compatibility with various functional groups. The in situ generation of nitrile oxides is crucial for their application in synthesis, as they tend to dimerize or undergo other side reactions if not promptly trapped. mdpi.com
Table 2: Methods for In Situ Generation of Nitrile Oxides from Aldoximes
| Method | Reagents | Key Features |
|---|---|---|
| Oxidative Dehydrogenation | NBS, t-BuOCl, t-BuOI, NaCl/Oxone, hypervalent iodine reagents | Direct conversion of oxime to nitrile oxide. researchgate.netnih.govacs.orgorganic-chemistry.org |
| Dehydrohalogenation | N-Chlorosuccinimide followed by base | Two-step process via a hydroximoyl halide intermediate. nih.gov |
The 2,3-difluorobenzonitrile oxide generated in situ can readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to synthesize five-membered heterocyclic compounds. researchgate.net
Synthesis of Isoxazoles: The reaction of nitrile oxides with alkynes is a direct and highly efficient route to substituted isoxazoles. researchgate.netorganic-chemistry.org This reaction is a cornerstone of heterocyclic synthesis due to its high regioselectivity and functional group tolerance. organic-chemistry.org
Synthesis of Isoxazolines: When alkenes are used as dipolarophiles, the cycloaddition leads to the formation of isoxazolines. researchgate.netmdpi.com These compounds are valuable intermediates in organic synthesis and can be further transformed into other important molecules like β-hydroxy ketones and β-amino alcohols. nih.gov
Synthesis of Other Heterocycles: Nitrile oxides can also react with other types of dipolarophiles. For example, reaction with nitriles can lead to 1,2,4-oxadiazoles, and reaction with isothiocyanates can yield 1,4,2-oxathiazoles. researchgate.netorganic-chemistry.org
The intramolecular version of the nitrile oxide cycloaddition (INOC) is a powerful strategy for constructing fused bicyclic and polycyclic heterocyclic systems. nih.govmdpi.com This involves having both the nitrile oxide precursor and the dipolarophile tethered within the same molecule. nih.gov
The mechanism of 1,3-dipolar cycloadditions, including those involving nitrile oxides, has been a subject of extensive study. The reaction is generally considered to be a concerted pericyclic process, as proposed by Huisgen. wikipedia.org In this model, the 1,3-dipole and the dipolarophile approach each other in a single step, with the formation of the two new sigma bonds occurring simultaneously, although not necessarily at the same rate (asynchronous). wikipedia.orgresearchgate.net
However, computational studies, particularly using Density Functional Theory (DFT), have suggested that stepwise mechanisms involving diradical or zwitterionic intermediates can be competitive or even preferred in certain cases. researchgate.netacs.org The nature of the dipole, the dipolarophile, and the reaction conditions (including solvent and catalysts) can influence the operative mechanism. acs.org
For the cycloaddition of 2,3-difluorobenzonitrile oxide, the electronic effects of the fluorine substituents could play a role in stabilizing or destabilizing potential intermediates, thereby influencing the preference for a concerted versus a stepwise pathway. The regioselectivity of the cycloaddition, which determines the orientation of the dipole and dipolarophile in the product, is governed by both steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory. mdpi.comwikipedia.org
Analysis of Regioselectivity and Stereoselectivity in Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org In the context of Benzaldehyde (B42025), 2,3-difluoro-, oxime, the oxime functionality can be converted into a nitrone, which then acts as the 1,3-dipole. The regioselectivity and stereoselectivity of the subsequent cycloaddition with a dipolarophile (e.g., an alkene or alkyne) are of significant interest for the synthesis of complex molecules. wikipedia.orgelsevierpure.com
While direct experimental studies on the cycloaddition reactions of 2,3-difluorobenzaldehyde (B42452) oxime are not extensively documented, the outcomes can be predicted based on established principles. The regioselectivity is primarily governed by the electronic effects of the substituents on both the nitrone and the dipolarophile. The fluorine atoms at the ortho and meta positions of the benzaldehyde moiety are strongly electron-withdrawing. This electronic influence affects the frontier molecular orbitals (HOMO and LUMO) of the derived nitrone, which in turn dictates the regiochemical outcome of the cycloaddition. clockss.org Theoretical studies on similar systems suggest that the reaction proceeds via a concerted mechanism, and the stability of the transition state determines the final product distribution. elsevierpure.com
Stereoselectivity in these reactions is also a critical aspect, often leading to the formation of diastereomeric products. wikipedia.org The presence of the bulky and electronegative fluorine atom can influence the approach of the dipolarophile, potentially leading to high levels of stereocontrol. clockss.org In intramolecular 1,3-dipolar cycloadditions of nitrones bearing a fluorine atom, the electronic effects between the fluorine and the oxygen of the nitrone can significantly impact the stability of the transition state conformations, thereby influencing the diastereomeric ratio of the products. clockss.org
Table 1: Predicted Outcomes in 1,3-Dipolar Cycloaddition of 2,3-Difluorobenzaldehyde Oxime-Derived Nitrone
| Reactant Type | Expected Regioselectivity Driver | Expected Stereoselectivity Influences | Potential Products |
|---|---|---|---|
| Electron-rich alkene | Dominated by nitrone LUMO and alkene HOMO interaction. | Steric hindrance from the ortho-fluorine and the oxime substituent. | Substituted isoxazolidines |
| Electron-poor alkene | Controlled by nitrone HOMO and alkene LUMO interaction. | Electronic repulsion/attraction between fluorine atoms and dipolarophile substituents. | Substituted isoxazolidines |
| Alkyne | Similar electronic control as with alkenes. | Not applicable (product is aromatic). | Substituted isoxazoles |
Reduction of the Oxime Functionality to Amine Derivatives
The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. For 2,3-difluorobenzaldehyde oxime, this reaction would yield 2,3-difluorobenzylamine, a valuable building block in medicinal chemistry. Various reducing agents and methodologies can be employed for this conversion.
Catalytic hydrogenation is a common and efficient method for the reduction of oximes. This typically involves the use of catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields of the desired amine.
Alternatively, chemical reducing agents can be utilized. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid are effective for this transformation. The choice of reagent can sometimes influence the chemoselectivity of the reaction, especially in the presence of other reducible functional groups.
Table 2: Common Reagents for the Reduction of Aromatic Oximes
| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |
|---|---|---|---|
| H₂/Pd/C | Methanol or Ethanol, RT-50°C, 1-50 atm H₂ | Clean, high yield, catalytic | Requires specialized hydrogenation equipment |
| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to reflux | Powerful, reduces most oximes | Highly reactive, not chemoselective, requires careful handling |
| NaBH₄/Lewis Acid (e.g., NiCl₂) | Methanol or Ethanol, RT | Milder than LiAlH₄, more selective | May require optimization of the Lewis acid and conditions |
| Zinc/Acetic Acid | Acetic acid, heat | Inexpensive, suitable for some substrates | Can be low yielding, not always clean |
Dehydration of Oximes to Nitriles: Mechanistic Insights
The dehydration of aldoximes to nitriles is a classic and useful transformation. nih.govresearchgate.net In the case of 2,3-difluorobenzaldehyde oxime, this reaction produces 2,3-difluorobenzonitrile, a precursor for various pharmaceuticals and agrochemicals. A wide array of dehydrating agents can facilitate this conversion, each operating through a distinct mechanism. nih.govtandfonline.com
Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and various modern reagents like Burgess reagent or N-(p-toluenesulfonyl) imidazole (B134444) (TsIm). tandfonline.com The reaction generally proceeds via activation of the oxime hydroxyl group, converting it into a good leaving group. This is followed by an E2-type elimination, where a base removes the proton from the imine carbon, leading to the formation of the nitrile triple bond.
For instance, using a reagent like bis-morpholinophosphorylchloride (bmpc), the oxime oxygen attacks the electrophilic phosphorus center. Subsequent intramolecular elimination, often assisted by a base, leads to the formation of the nitrile and a phosphate (B84403) byproduct. The efficiency of these reagents can be high, providing the nitrile product in good yield and purity under mild conditions. The mechanism often involves the formation of an intermediate where the oxime oxygen is part of a better leaving group, facilitating the elimination step. masterorganicchemistry.comorganic-chemistry.org
Nucleophilic Reactions and Substitution Patterns
Influence of Fluorine Substitution on Carbonyl Electrophilicity and Nucleophilic Attack
The two fluorine atoms on the aromatic ring of the parent 2,3-difluorobenzaldehyde have a profound impact on the electrophilicity of the carbonyl carbon. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is particularly pronounced from the ortho position. As a result, the electron density at the carbonyl carbon is significantly reduced, making it more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org
This increased electrophilicity means that reactions involving nucleophilic addition to the carbonyl group of 2,3-difluorobenzaldehyde, the precursor to the oxime, will proceed more readily compared to unsubstituted benzaldehyde. libretexts.orgmsu.eduyoutube.com The formation of the oxime itself, which involves the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon, is an example of such a reaction. msu.edu The rate of this reaction is expected to be enhanced by the presence of the fluorine substituents. libretexts.org
The electron-withdrawing nature of the fluorine atoms also influences the acidity of the aldehydic proton and the stability of intermediates formed during nucleophilic addition. aakash.ac.indoubtnut.comnih.govyoutube.commasterorganicchemistry.com
Formation of Oxime-Linked Molecular Systems (e.g., for targeted protein degradation)
The oxime functionality provides a versatile handle for constructing larger, more complex molecular architectures. One particularly exciting application is in the field of targeted protein degradation, where bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. nih.govgoogle.comunime.itnih.govresearchgate.netnih.govyoutube.comescholarship.org
Oxime ethers are stable and can be formed under mild conditions, making them attractive linkers for connecting a ligand for a target protein to a ligand for an E3 ligase. nih.gov While specific examples utilizing 2,3-difluorobenzaldehyde oxime in PROTACs are not widely reported, the principle remains applicable. The oxime can be alkylated or acylated to form an oxime ether linkage. The 2,3-difluoro-substituted phenyl ring could serve as, or be part of, a ligand for a protein of interest. The other end of the oxime linker would be attached to a known E3 ligase ligand, such as derivatives of thalidomide (B1683933) or VHL ligands. nih.govnih.gov The synthesis of such molecules often involves the reaction of an alkoxyamine-functionalized E3 ligase ligand with an aldehyde- or ketone-bearing target protein ligand. nih.gov
Photoinduced and Radical-Mediated Transformations
The reactivity of oximes can be further expanded through photoinduced and radical-mediated processes. While specific studies on 2,3-difluorobenzaldehyde oxime in this context are limited, general principles of oxime reactivity can be applied.
Photochemical reactions of oximes are well-known and can lead to a variety of products. researchgate.net One of the most prominent photoreactions is the Beckmann rearrangement, which converts a ketoxime into an amide. researchgate.netwikipedia.org For aldoximes like 2,3-difluorobenzaldehyde oxime, irradiation with UV light can induce cleavage of the N-O bond, generating iminyl radicals. nsf.gov These highly reactive intermediates can undergo various subsequent reactions, including intramolecular cyclization if a suitable radical acceptor is present in the molecule. researchgate.net Geometric isomerization (E/Z isomerization) around the C=N bond is also a common photochemical process for oximes. researchgate.netnih.gov
Radical-mediated transformations of oximes often involve the generation of iminoxyl radicals through oxidation of the oxime. nih.gov These radicals can participate in a range of reactions, including hydrogen atom abstraction and addition to unsaturated systems. nih.gov For example, the reaction of an oxime with an oxidizing agent can generate an iminoxyl radical, which can then undergo further transformations to form new C-C or C-heteroatom bonds. nih.govmdpi.com The presence of the electron-withdrawing fluorine atoms in 2,3-difluorobenzaldehyde oxime could influence the stability and reactivity of any radical intermediates formed.
Electron-Transfer Mechanisms in Photoreactions
The photoreactions of benzaldehyde oximes can proceed through an electron-transfer mechanism, particularly when a photosensitizer is used. nih.govnih.gov In such reactions, the feasibility of electron transfer is dictated by the oxidation potential of the oxime. nih.gov For substituted benzaldehyde oximes, this potential is influenced by the electronic nature of the substituents on the benzene ring.
Studies on various benzaldehyde oximes have shown that those with low oxidation potentials (typically below 2.0 V) readily engage in electron transfer with a photosensitizer like triplet chloranil. nih.govresearchgate.net This process leads to the formation of an oxime radical cation. nih.gov Given that the 2,3-difluoro substituents on the benzaldehyde ring are strongly electron-withdrawing, they would be expected to increase the oxidation potential of this compound compared to the unsubstituted parent compound. This higher oxidation potential might make electron transfer less favorable, potentially favoring alternative reaction pathways. nih.gov
However, in the presence of a sufficiently strong photosensitizer, an electron transfer-proton transfer (ET-PT) sequence can still occur, leading to key reactive intermediates. nih.gov Mechanistic studies on related systems suggest that the initial oxidation of the oxime ether to its radical cation is a key step in oxidative cyclization reactions. nih.gov
Hydrogen Atom Transfer Pathways
For benzaldehyde oximes with higher oxidation potentials (greater than 2.0 V), where direct electron transfer is less favorable, a hydrogen atom transfer (HAT) mechanism becomes more probable. nih.govresearchgate.net In this pathway, the photosensitizer in its triplet excited state abstracts a hydrogen atom directly from the oxime's hydroxyl group. nih.gov
This HAT mechanism is less dependent on the electronic effects of the ring substituents and more on the O-H bond strength, which is relatively consistent across different substituted benzaldehyde oximes. nih.govresearchgate.net Therefore, for this compound, which is expected to have a relatively high oxidation potential, the HAT pathway is a highly plausible route in its photoreactions. This pathway also leads to the formation of an iminoxyl radical, a crucial intermediate that dictates the subsequent reaction products. nih.gov
Role of Iminoxyl and Iminoyl Radical Intermediates
Both electron transfer and hydrogen atom transfer pathways in the photoreactions of benzaldehyde oximes lead to the formation of radical intermediates that govern the final product distribution. nih.gov
Iminoxyl Radicals : These radicals are formed either through an electron transfer followed by a proton transfer (ET-PT) or directly via hydrogen atom transfer (HAT) from the oxime's hydroxyl group. nih.govresearchgate.net The iminoxyl radical is a key intermediate in the pathway leading to the regeneration of the corresponding aldehyde (2,3-difluorobenzaldehyde in this case). nih.gov Due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, iminoxyl radicals can exist as either N- or O-radicals, influencing their subsequent reactions, such as intramolecular cyclizations. beilstein-journals.org
Iminoyl Radicals : The formation of nitriles from aldoximes is proposed to occur via an iminoyl radical intermediate. nih.gov This radical can be formed through direct hydrogen atom abstraction from the carbon of the C-H bond of the oxime group. nih.gov The presence of electron-withdrawing substituents on the benzene ring, such as the two fluorine atoms in this compound, has been shown to favor the formation of the nitrile product. nih.gov This suggests that the photochemical reaction of this specific oxime may yield a significant amount of 2,3-difluorobenzonitrile.
Photochemical Behavior of Fluorinated Oximes
The photochemical behavior of fluorinated oximes is a subject of interest due to the unique properties imparted by fluorine atoms. The cleavage of the N-O bond in oxime esters upon irradiation is a known pathway for generating iminyl radicals. acs.org This N–O bond cleavage can be reversible, leading to photochromic behavior in some systems, where the colored iminyl radical can recombine to form the colorless oxime ester. acs.org
For this compound, the presence of fluorine atoms can influence reactivity in several ways:
Electronic Effects : The strong electron-withdrawing nature of the 2,3-difluoro groups enhances the electrophilicity of the imine carbon.
Steric Effects : The fluorine atom at the ortho position may introduce steric hindrance, potentially affecting the approach of reactants or catalysts to the oxime functional group.
Photoreactions of oximes can lead to a variety of products, including geometric isomerization (syn/anti), regeneration of the carbonyl compound, or rearrangement to amides (the photo-Beckmann rearrangement). researchgate.net For fluorinated benzaldehyde oximes, the specific pathways and product ratios will be a balance of these electronic and steric factors.
Catalysis in Oxime Chemistry
Catalysis provides powerful tools for the transformation of oximes into valuable chemical products under mild and efficient conditions.
Metal-Catalyzed Processes (e.g., Copper catalysis)
Copper catalysis has emerged as a cost-effective and sustainable alternative to precious metal-based systems for various oxime transformations. rsc.orgcore.ac.uk Copper catalysts are effective in promoting rearrangements, cyclizations, and coupling reactions of oximes and their derivatives. rsc.orgsciencemadness.orgacs.org
One significant copper-catalyzed reaction is the rearrangement of aldoximes to primary amides. core.ac.uksciencemadness.org Simple copper salts like Cu(OAc)₂ have been shown to be effective for this transformation, which is completely atom-efficient. sciencemadness.org
| Catalyst System | Oxime Type | Product | Reference |
| Cu(OAc)₂ | Aldoximes | Primary Amides | core.ac.uksciencemadness.org |
| Copper Salts | Oxime Esters | Heck-like Cyclization Products | rsc.org |
| Copper Catalyst | O-acyl Oximes | 3-Aminopyrroles | rsc.org |
| Copper(I) Salts | Oxime Esters | Pyrrolines | acs.org |
Mechanistic studies of copper-catalyzed reactions often point to the generation of radical intermediates. For instance, Heck-like cyclizations of oxime esters are proposed to proceed via an iminyl radical intermediate generated through an oxidative initiation at the nitrogen atom. rsc.org Similarly, copper-catalyzed C-C bond cleavage/cross-coupling reactions of cyclobutanone (B123998) oxime esters involve an iminyl radical-mediated pathway. acs.org For this compound, the steric hindrance from the ortho-fluorine atom could influence the efficiency of these metal-catalyzed reactions.
Organocatalytic Activation and Mechanistic Exploration
Organocatalysis offers a metal-free approach to activating oximes and facilitating their reactions. The formation of oximes from carbonyl compounds is itself often subject to general acid catalysis. nih.gov The reaction involves a proton-catalyzed nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov
While much of the literature on organocatalysis involving oximes focuses on their formation, there is growing interest in using organocatalysts to mediate their subsequent transformations. For example, photoredox organocatalysts have been employed in the transformation of nitroalkanes into oximes under mild, metal-free conditions. nih.gov The mechanism of oxime formation is sensitive to pH, temperature, and steric effects. numberanalytics.com The electrophilicity of the carbonyl carbon in 2,3-difluorobenzaldehyde, enhanced by the fluorine atoms, would likely accelerate its condensation with hydroxylamine to form the target oxime.
Role of Aniline (B41778) and Carboxylate Activators in Oxime Coupling
The formation of oxime ethers through the coupling of an oxime with another molecule is a significant transformation. The efficiency of this reaction can be greatly enhanced by the use of activators, particularly aniline and its derivatives. Aniline functions as a nucleophilic catalyst, accelerating the rate of oxime ligation, especially at neutral pH where the reaction might otherwise be slow. nih.govnih.gov This catalytic effect is crucial for reactions involving biomolecules that are sensitive to acidic conditions. nih.gov
The mechanism of aniline catalysis involves the formation of a more reactive intermediate. Research has shown that p-substituted anilines with electron-donating groups are particularly effective catalysts for oxime-based conjugations at a neutral pH of 7. nih.gov For instance, p-phenylenediamine (B122844) has been demonstrated to be a superior catalyst to aniline, significantly increasing the rate of oxime ligation even at low concentrations. nih.gov
Carboxylate groups can also play a role in activating oxime coupling reactions. In the context of peptide synthesis, oxime carbonate derivatives are used. mdpi.com These reagents facilitate the activation of the carboxylic acid group prior to the coupling reaction. mdpi.com The choice of the specific oxime carbonate can influence the reaction rate and the yield of the desired product. mdpi.com
Derivatization Strategies for Structural and Functional Modulation
The modification of the "this compound" structure through derivatization is a key strategy to alter its physical, chemical, and biological properties. These modifications can be broadly categorized into two main areas: transformations at the oxime functional group and substitutions on the aromatic ring.
Synthesis of Oxime Ethers and Their Transformations
The hydroxyl group of the oxime is a prime site for derivatization, most commonly through the formation of oxime ethers. This is typically achieved by reacting the oxime with an alkyl or aryl halide in the presence of a base. The resulting oxime ethers are a versatile class of compounds with a wide range of applications. mdpi.comclockss.org
The synthesis of oxime ethers can also be accomplished through more novel methods. For example, the reaction of tetranitromethane with B-alkylcatecholboranes has been reported to produce dinitrooxime ethers. nih.gov These ethers can then undergo further transformations, such as the substitution of a nitro group by various nucleophiles. nih.gov Another approach involves the formal reductive O–H bond insertion of oximes into α-keto esters, a reaction that can be facilitated by a phosphine (B1218219) reagent. rsc.org
Once formed, oxime ethers can participate in a variety of chemical transformations. For instance, they can serve as precursors for the generation of carbon-centered radicals upon photolysis, which can then undergo cyclization reactions to form heterocyclic compounds. mdpi.com The specific nature of the substituent on the ether oxygen can influence the subsequent reactivity of the molecule.
Functionalization at the Aromatic Ring System
The aromatic ring of "this compound" offers another avenue for structural modification. The existing fluorine atoms influence the reactivity of the ring, generally making it more electron-deficient and susceptible to nucleophilic aromatic substitution.
Compound Information
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of "Benzaldehyde, 2,3-difluoro-, oxime," offering detailed insights into the proton and carbon environments, the influence of fluorine atoms, and the compound's stereoisomeric nature.
Comprehensive ¹H NMR Analysis of Oxime Proton and Aromatic Signals
The ¹H NMR spectrum of oximes provides key information. The proton of the oxime functional group (-NOH) typically resonates in the range of 8-9 ppm. For benzaldehyde (B42025) oxime, the oxime proton signal appears around 10.28 ppm (broad singlet) in a CDCl₃-DMSO-d₆ solvent mixture. rsc.org The aromatic protons of the benzene (B151609) ring in benzaldehyde derivatives generally show signals between 7 and 8 ppm. rsc.org In benzaldehyde itself, these protons appear in the range of 7.51 to 7.87 ppm. docbrown.info The aldehyde proton signal is found at a higher chemical shift, around 10.0 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.info
¹³C NMR for Carbon Skeleton Assignment
¹³C NMR spectroscopy is instrumental in defining the carbon framework of the molecule. In related benzaldehyde oximes, the carbon of the C=N bond shows a characteristic chemical shift. For (E)-benzaldehyde oxime, this carbon resonates at approximately 150.5 ppm in CDCl₃. rsc.org The aromatic carbons typically appear in the range of 125-135 ppm. rsc.orgdocbrown.info For instance, in benzaldehyde, the aromatic carbons resonate at 129.0, 129.7, 134.4, and 136.5 ppm, while the carbonyl carbon is significantly downfield at 192.3 ppm. docbrown.info The presence of fluorine atoms in "this compound" would further influence these chemical shifts due to fluorine's high electronegativity.
¹⁹F NMR for Characterization of Fluorine Environments
¹⁹F NMR spectroscopy is essential for characterizing the fluorine atoms on the aromatic ring. The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment. For example, in 2-fluorobenzaldehyde, a related compound, the fluorine atom exhibits a specific resonance. spectrabase.com In other difluoro-substituted aromatic compounds, the fluorine signals can be influenced by their position and coupling with neighboring protons and other fluorine atoms. For instance, in a difluoromethyl-substituted compound, the fluorine atoms show a doublet in the ¹⁹F NMR spectrum around -93.90 ppm due to coupling with the adjacent proton. rsc.org
Stereochemical Assignments (E/Z Isomerism) through NMR
NMR spectroscopy is a powerful tool for determining the E/Z isomerism of oximes. rsc.org The chemical shifts of the protons and carbons near the C=N double bond can differ significantly between the E and Z isomers. researchgate.netnih.gov For benzaldehyde oxime, the E and Z isomers are well-documented, with distinct NMR spectra. wikipedia.org The synthesis of benzaldehyde oximes often results in a mixture of E and Z isomers, which can sometimes be separated or exist in equilibrium. researchgate.net The stereochemistry can be unambiguously assigned by comparing experimental NMR data with theoretical calculations or by using specific NMR experiments that reveal through-space interactions. rsc.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy confirms the presence of key functional groups in "this compound". The characteristic absorption bands for oximes include a C=N stretch, typically observed around 1650 cm⁻¹, and an N-O stretch near 930 cm⁻¹. The O-H bond of the oxime group gives rise to a broad absorption band in the region of 3100-3600 cm⁻¹. researchgate.net For related benzaldehyde oximes, these characteristic peaks are readily identified in their IR spectra. rsc.orgnist.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and analyze the fragmentation pattern of the molecule. The molecular weight of "this compound" is 157.12 g/mol . High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can offer additional structural information by showing the loss of specific fragments, which is characteristic of the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy is an essential analytical method for investigating the electronic structure of molecules by measuring their absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore responsible for UV absorption in "this compound" encompasses the entire conjugated system, which includes the difluorinated benzene ring and the oxime functional group (C=N-OH).
The UV-Vis spectrum of benzaldehyde oxime derivatives typically displays distinct absorption bands. These bands are primarily associated with π → π* transitions within the aromatic ring and the carbon-nitrogen double bond, as well as n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms in the oxime group. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to modulate the electronic properties of the chromophore, potentially leading to shifts in the absorption maxima (λmax) when compared to the unsubstituted benzaldehyde oxime. Electron-withdrawing groups can influence the energy of the molecular orbitals, affecting the absorption wavelengths. nih.gov
Table 1: Typical Electronic Transitions for Benzaldehyde Oxime Derivatives
| Transition Type | Chromophore Moiety | Approximate Wavelength (λmax) Range |
|---|---|---|
| π → π* | Benzene Ring | 200–250 nm |
| π → π* | C=N System | 250–300 nm |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the exact three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to map the electron density and thereby determine the precise positions of atoms, as well as bond lengths, bond angles, and intermolecular interactions.
A crystallographic study of "this compound" would provide unambiguous information on its molecular geometry, such as the planarity of the phenyl ring and the stereochemistry (E or Z configuration) of the oxime group. Intermolecular forces, particularly hydrogen bonding from the oxime's hydroxyl group, play a crucial role in the crystal packing. These hydrogen bonds often lead to the formation of dimers or more complex supramolecular architectures. nih.gov For example, in the crystal structure of (E)-2-Bromo-benzaldehyde oxime, molecules are linked by O-H···N hydrogen bonds to form centrosymmetric dimers. nih.gov
A specific crystal structure for "this compound" is not present in the searched databases. However, the crystallographic data for the related isomer, (E)-2,4-difluorobenzaldehyde oxime, offers a valuable model for the expected structural features.
Table 2: Crystallographic Data for (E)-2,4-Difluorobenzaldehyde Oxime
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅F₂NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.975(2) |
| b (Å) | 3.9180(8) |
| c (Å) | 16.591(3) |
| β (°) | 108.97(3) |
| Volume (ų) | 674.5(2) |
| Z (molecules/unit cell) | 4 |
Note: This data is for the related isomer (E)-2,4-difluorobenzaldehyde oxime and serves as an illustrative example.
Complementary Spectroscopic Techniques in Research (e.g., Surface-Enhanced Raman Scattering (SERS))
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed chemical and structural information about molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. rsc.orgrsc.org The technique relies on the amplification of the Raman signal by factors of many orders of magnitude, enabling the detection of even single molecules. rsc.org
For "this compound," SERS can offer unique insights into its interaction with a metal surface. The resulting spectrum reveals which vibrational modes are most enhanced, thereby suggesting the molecule's orientation upon adsorption. For instance, strong enhancement of the phenyl ring breathing modes would indicate a flat orientation where the π-system interacts with the surface. Conversely, if the molecule binds through the nitrogen or oxygen atoms of the oxime group, the C=N or N-O stretching vibrations would be more prominent. nih.gov This information is critical for applications in areas such as sensor development and catalysis, where surface interactions are paramount. researchgate.net The analysis of SERS spectra, often supported by density functional theory (DFT) calculations, can elucidate the charge-transfer mechanisms between the molecule and the metal substrate. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzaldehyde oxime |
| (E)-2-Bromo-benzaldehyde oxime |
Theoretical and Computational Chemistry of Benzaldehyde, 2,3 Difluoro , Oxime
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For "Benzaldehyde, 2,3-difluoro-, oxime," DFT calculations would provide significant insights into its structural, electronic, and spectroscopic characteristics. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in the computational study of "this compound" would be the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface.
The presence of the oxime functional group (-CH=N-OH) introduces the possibility of stereoisomerism, specifically (E) and (Z) isomers, arising from the orientation of the hydroxyl group relative to the hydrogen atom of the imine group. Furthermore, rotation around the C-C single bond connecting the phenyl ring and the oxime moiety can lead to different conformers. A thorough conformational analysis would involve systematically exploring these rotational and isomeric possibilities to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally. The relative energies of other stable conformers would also be calculated to understand the conformational landscape of the molecule.
Electronic Structure Characterization (HOMO-LUMO Energies, Charge Distribution)
Understanding the electronic structure of "this compound" is fundamental to predicting its reactivity and molecular interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For "this compound," the electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring is expected to influence these frontier orbital energies significantly.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis or by calculating Mulliken atomic charges, would reveal the partial charges on each atom. This information is vital for understanding the molecule's polarity, electrostatic potential, and the nature of its intramolecular and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Electronic Properties of Benzaldehyde (B42025), 2,3-difluoro-, oxime (Illustrative)
This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical and for demonstration purposes only.
| Parameter | (E)-Isomer | (Z)-Isomer |
| HOMO Energy (eV) | -6.5 | -6.4 |
| LUMO Energy (eV) | -1.2 | -1.1 |
| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |
Note: These values are illustrative and not based on actual experimental or computational data for this compound.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and assign experimental spectra. For "this compound," the calculation of vibrational frequencies would allow for the prediction of its infrared (IR) and Raman spectra.
By analyzing the vibrational modes, specific peaks in the calculated spectra can be assigned to the stretching, bending, and torsional motions of the various functional groups within the molecule, such as the O-H, C=N, C-F, and aromatic C-H bonds. A comparison of the calculated frequencies with experimental data, if available, can help to confirm the molecular structure and identify the presence of specific conformers. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the computational method.
Investigation of Non-Linear Optical (NLO) Properties
Molecules with extended π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. DFT calculations can predict these properties by computing the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.
The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO response. For "this compound," the interplay between the electron-donating hydroxyl group of the oxime and the electron-withdrawing difluorinated phenyl ring could lead to a significant dipole moment and potentially interesting NLO properties. Computational analysis would quantify these properties and provide a basis for assessing its potential in NLO applications.
Mechanistic Probing and Reaction Pathway Analysis
Computational chemistry is invaluable for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation.
Transition State Characterization and Energy Profile Generation
For reactions involving "this compound," such as its formation from 2,3-difluorobenzaldehyde (B42452) and hydroxylamine (B1172632), or its subsequent conversion to other derivatives, DFT can be used to model the entire reaction pathway. This involves locating and characterizing the structures of the reactants, intermediates, transition states, and products.
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Identifying the TS is crucial as its energy determines the activation energy of the reaction, which in turn governs the reaction rate. Vibrational frequency analysis of a located TS structure should reveal exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are a fundamental tool for elucidating the mechanisms of chemical reactions by determining which steps are rate-limiting. libretexts.org The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org For reactions involving this compound, KIE studies can provide critical information about transition state structures and bond-breaking/bond-forming events in the slowest step of the reaction. libretexts.orgyoutube.com
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu For instance, in a reaction where the C-H bond of the oxime group (-CH=NOH) is cleaved, substituting hydrogen with deuterium (B1214612) (D) would lead to a significant decrease in the reaction rate (a "normal" KIE, kH/kD > 1). libretexts.org This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. princeton.edu Observing such an effect would confirm that C-H bond cleavage is integral to the rate-determining step.
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.org These effects are typically smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in hybridization or the steric environment of the labeled position between the ground state and the transition state. For example, if a reaction involving the oxime's nitrogen atom proceeds through a transition state with a different hybridization, replacing atoms on the adjacent carbon with their isotopes could result in a measurable secondary KIE.
While specific KIE studies on this compound are not extensively documented in the literature, the principles can be applied to hypothesize its reactive behavior. For example, in an E2 elimination reaction where a base removes the oxime proton and a leaving group departs, a primary KIE would be expected. Computational models can be used to predict the magnitude of these KIEs, further refining the understanding of the reaction mechanism. princeton.edu
Table 1: Application of KIE in Hypothetical Reactions of this compound
| Reaction Type | Isotopic Substitution | Expected KIE Type | Mechanistic Insight |
| Beckmann Rearrangement | ¹²C/¹³C at the oxime carbon | Primary | C-C bond migration is part of the rate-determining step. |
| Dehydration to Nitrile | ¹H/²H (D) at the oxime C-H | Primary | C-H bond cleavage is involved in the slowest step. libretexts.org |
| Nucleophilic Addition | ¹⁴N/¹⁵N at the oxime nitrogen | Secondary | Change in coordination/hybridization at the nitrogen atom in the transition state. |
Computational Prediction of Regioselectivity and Stereoselectivity
Computational chemistry, particularly with methods like Density Functional Theory (DFT), is instrumental in predicting the outcomes of reactions where multiple products can be formed. For this compound, this is crucial for understanding regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product).
The prediction of reaction selectivity is fundamentally based on comparing the energy levels of competing transition states. nih.gov The reaction pathway with the lowest activation energy (Gibbs free energy of the transition state) will be the dominant one. Computational models can calculate these energies with high accuracy. nih.gov
For instance, in a 1,3-dipolar cycloaddition reaction where the oxime is converted to a nitrile oxide and reacts with an alkene, two different regioisomers can be formed. DFT calculations can model the transition states for both possible modes of addition. The calculated energy difference between these transition states allows for a quantitative prediction of the product ratio. The electronic effects of the 2,3-difluoro substituents are critical in these calculations, as they influence the charge distribution and orbital energies of the nitrile oxide dipole.
Similarly, the stereoselectivity (E/Z isomerism) of the oxime itself and its products can be predicted. The relative stability of the (E)- and (Z)-isomers of this compound can be calculated to determine the predominant isomer at equilibrium. In reactions like the Wittig olefination, computational studies can elucidate the factors controlling the formation of Z or E-isomers, such as steric hindrance and stabilizing intramolecular interactions in the transition state. nih.gov Machine learning models, trained on large datasets of reactions, are also emerging as powerful tools for rapidly predicting regio- and stereochemical outcomes. mit.edursc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations are excellent for understanding static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, solvent interactions, and binding processes. mdpi.com
For this compound, MD simulations can be used to:
Explore Conformational Landscapes: The molecule can adopt various conformations due to rotation around the C-C and C=N bonds. MD simulations can map the energy landscape of these conformations and determine the most populated states.
Simulate Solvent Effects: The behavior of the oxime in different solvents can be studied by simulating the molecule in a box of solvent molecules. This can reveal specific solute-solvent interactions, such as hydrogen bonding, and their effect on the oxime's conformation and reactivity.
Model Interactions with Biological Targets: If this compound is being investigated as a potential drug, MD simulations can model its binding to a target protein, such as an enzyme. mdpi.com These simulations can reveal the key interactions responsible for binding, the stability of the complex, and the dynamic behavior of the molecule within the binding site. mdpi.com
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its physical properties (QSPR) or biological activity (QSAR). nih.govnih.gov These models allow for the prediction of properties and activities of new, unsynthesized compounds.
For this compound and its derivatives, a QSAR model could be developed to predict a specific biological activity, such as fungicidal or enzyme inhibitory potential. mdpi.comnih.gov The process involves:
Data Collection: A dataset of compounds with known activities is assembled.
Descriptor Calculation: Numerical values, or "descriptors," that represent the chemical structure are calculated for each compound. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., logP). nih.gov
Model Building: Statistical methods or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov
The fluorine substituents in this compound would be captured by various descriptors, allowing the model to quantify their impact on the target property or activity.
Table 2: Hypothetical Descriptors for a QSAR Model of this compound Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | Hammett constants (σ), Partial atomic charges | Electron-withdrawing/donating nature of substituents. |
| Steric | Molar refractivity, van der Waals volume | Size and shape of the molecule and substituents. |
| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity/hydrophilicity of the molecule. |
| Topological | Wiener index, Kier & Hall indices | Atomic connectivity and branching. |
Comprehensive Analysis of Electronic and Steric Effects Imparted by Fluorine Substituents
The two fluorine atoms at the 2- and 3-positions of the benzene ring profoundly influence the chemical behavior of this compound through a combination of electronic and steric effects.
Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). rsc.org This effect decreases the electron density in the aromatic ring and at the oxime's carbon atom, making it more electrophilic and susceptible to nucleophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M), although this effect is generally weaker than its inductive pull. rsc.org
Increased Acidity: The strong -I effect of the two fluorine atoms helps to stabilize the conjugate base formed upon deprotonation of the oxime's hydroxyl group, thereby increasing its acidity compared to the non-fluorinated analogue.
Reactivity Modulation: The enhanced electrophilicity of the imine carbon can accelerate reactions such as additions or rearrangements. Conversely, in electrophilic aromatic substitution reactions, the difluoro-substituted ring is deactivated.
Steric Effects: Although fluorine has a relatively small van der Waals radius for a halogen, the presence of a substituent at the ortho-position (position 2) can introduce steric hindrance. sci-hub.st This can affect the preferred conformation of the oxime group and may hinder the approach of bulky reagents to the reactive centers. For example, steric repulsion between the ortho-fluorine and the oxime group might influence the E/Z isomer ratio or the rotational barrier around the C-C single bond. In reactions involving nucleophilic attack, steric hindrance from the ortho-fluorine could potentially reduce reaction rates. nih.gov
Characterization of Intramolecular and Intermolecular Hydrogen Bonding Interactions
Hydrogen bonding plays a critical role in determining the structure, conformation, and physical properties of molecules. The oxime group (-CH=N-OH) in this compound is both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen and oxygen lone pairs).
Intramolecular Hydrogen Bonding: The presence of a fluorine atom at the ortho-position (position 2) creates the possibility for an intramolecular hydrogen bond between the oxime's hydroxyl proton and the ortho-fluorine (O-H···F). This type of interaction can lock the molecule into a more planar conformation. The formation of such a five-membered ring (if the oxime is in the Z-configuration relative to the C=N bond) or six-membered ring (if the oxime is in the E-configuration) can significantly impact the molecule's conformational preferences and reactivity. nih.govnih.gov Computational studies and spectroscopic techniques like NMR can be used to detect and quantify the strength of such intramolecular hydrogen bonds. nih.gov
Intermolecular Hydrogen Bonding: In the absence of strong intramolecular hydrogen bonds, or in addition to them, the oxime groups can engage in intermolecular hydrogen bonding. chemistryguru.com.sg A common motif in the solid state of oximes is the formation of dimers through O-H···N hydrogen bonds, creating a characteristic cyclic structure. nih.gov Alternatively, catemeric chains can form. These strong intermolecular interactions are expected to result in a higher melting and boiling point compared to a similar molecule incapable of hydrogen bonding. The specific pattern of hydrogen bonding in the crystal lattice can be definitively characterized using X-ray crystallography.
Table 3: Potential Hydrogen Bonding in this compound
| Type | Donor | Acceptor | Consequence |
| Intramolecular | Oxime -OH | Ortho-Fluorine | Planarization, conformational restriction, altered acidity. nih.gov |
| Intermolecular (Dimer) | Oxime -OH | Oxime Nitrogen (of another molecule) | Formation of cyclic dimers, influences crystal packing and physical properties. nih.gov |
| Intermolecular (Solvent) | Oxime -OH | Solvent Acceptor (e.g., DMSO) | Increased solubility in protic/acceptor solvents. |
| Intermolecular (Solvent) | Solvent Donor (e.g., water) | Oxime Nitrogen/Oxygen | Hydration, influences solubility in protic solvents. |
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Building Blocks for Complex Organic Molecules
Benzaldehyde (B42025), 2,3-difluoro-, oxime serves as a highly adaptable building block in the synthesis of intricate organic molecules. The presence of the difluorophenyl group introduces unique electronic properties and can enhance the metabolic stability and binding affinity of the target molecules, a desirable feature in medicinal chemistry and materials science. The oxime functionality provides a reactive handle for a plethora of chemical transformations.
The utility of this compound as a versatile synthon is underscored by its ability to participate in a wide array of reactions, leading to the formation of diverse molecular scaffolds. The fluorine substituents influence the reactivity of the oxime and the aromatic ring, often leading to improved reaction yields and selectivities. This makes it a valuable starting material for the synthesis of complex natural products, pharmaceuticals, and advanced materials where precise control over the molecular architecture is paramount.
Precursors for the Synthesis of Advanced Heterocyclic Compounds
The construction of heterocyclic frameworks is a central theme in organic chemistry, owing to the prevalence of these motifs in biologically active compounds and functional materials. Benzaldehyde, 2,3-difluoro-, oxime has proven to be an invaluable precursor for the synthesis of a variety of nitrogen-containing heterocycles.
Isoxazoles and Isoxazolines Synthesis
The synthesis of isoxazoles and isoxazolines, five-membered heterocycles containing adjacent nitrogen and oxygen atoms, represents a significant application of this compound. These heterocycles are present in numerous pharmacologically active compounds and agrochemicals.
One common strategy for the synthesis of isoxazoles involves the [3+2] cycloaddition of nitrile oxides, generated in situ from aldoximes, with alkynes. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, the dehydration of this compound can generate the corresponding 2,3-difluorobenzonitrile (B1214704) oxide, which can then react with a variety of alkynes to yield 3-(2,3-difluorophenyl)-substituted isoxazoles. The reaction conditions for such transformations are generally mild and tolerate a wide range of functional groups.
Similarly, isoxazolines can be synthesized through the cycloaddition of nitrile oxides with alkenes. organic-chemistry.orgorganic-chemistry.orgnih.gov This approach allows for the introduction of various substituents on the isoxazoline (B3343090) ring, depending on the choice of the starting alkene. The reaction often proceeds with high regioselectivity, leading to the formation of 3-(2,3-difluorophenyl)-5-substituted isoxazolines.
| Product Heterocycle | General Method | Reactant for Cycloaddition | Key Reagents |
| Isoxazoles | [3+2] Cycloaddition | Alkynes | Dehydrating agent (e.g., NCS, bleach) |
| Isoxazolines | [3+2] Cycloaddition | Alkenes | Dehydrating agent (e.g., NCS, bleach) |
Other Nitrogen-Containing Heterocyclic Scaffolds
Beyond isoxazoles and isoxazolines, this compound is a precursor to a broader range of nitrogen-containing heterocyclic scaffolds. The versatile reactivity of the oxime group can be harnessed to construct various ring systems. For example, through appropriate reaction cascades, it is conceivable to synthesize pyridines, pyrimidines, and triazines incorporating the 2,3-difluorophenyl moiety.
The synthesis of such heterocycles often involves multi-step sequences where the oxime is first transformed into a more reactive intermediate. For instance, the reduction of the oxime to the corresponding amine or its conversion to an amide can be followed by cyclization reactions with suitable partners to build the desired heterocyclic core. The presence of the difluoro-substitution can influence the reaction pathways and the properties of the final products.
Intermediates for Functional Group Interconversions (e.g., nitriles, amines, amides)
This compound is a valuable intermediate for a variety of functional group interconversions, providing access to other important classes of compounds such as nitriles, amines, and amides.
The dehydration of aldoximes is a well-established method for the synthesis of nitriles. This compound can be readily converted to 2,3-difluorobenzonitrile using a range of dehydrating agents. This transformation is significant as nitriles are versatile synthetic intermediates that can be further hydrolyzed to carboxylic acids, reduced to amines, or used in the construction of other heterocyclic systems.
The reduction of oximes provides a direct route to primary amines. The reduction of this compound would yield 2,3-difluorobenzylamine, a valuable building block in its own right, particularly in the synthesis of pharmaceuticals and agrochemicals. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity.
Furthermore, the Beckmann rearrangement of aldoximes offers a pathway to amides. chem-station.comwikipedia.orgbyjus.com Under acidic conditions, this compound can rearrange to form 2,3-difluorobenzamide. chem-station.comwikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the synthesis of amides, which are fundamental components of many biologically active molecules and polymers. chem-station.comwikipedia.orgmasterorganicchemistry.com
| Target Functional Group | Transformation | Key Reagents/Conditions |
| Nitrile | Dehydration | Dehydrating agents (e.g., Ac₂O, P₂O₅, SOCl₂) |
| Amine | Reduction | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) |
| Amide | Beckmann Rearrangement | Acid catalysts (e.g., H₂SO₄, PPA) |
Strategic Utility in Targeted Protein Degradation Research via PROTAC Development
In the innovative field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The concept of "split PROTACs" involves the in-situ formation of the active PROTAC from two separate precursor molecules within the cellular environment. youtube.comchemicalbook.com this compound can be a key component in this strategy. masterorganicchemistry.com By functionalizing a ligand for a target protein with an aldehyde group and a ligand for an E3 ligase with a hydroxylamine (B1172632) group, the two components can react to form an oxime-linked PROTAC. The 2,3-difluorophenyl moiety can contribute to the binding affinity and pharmacokinetic properties of the resulting PROTAC. This modular approach significantly accelerates the discovery and optimization of new protein degraders. youtube.comchemicalbook.com
Development of Novel Agrochemical Agent Precursors
The search for new and effective agrochemicals is a continuous endeavor to ensure food security. Benzaldehyde oxime derivatives and the heterocyclic compounds derived from them, such as isoxazoles, are known to exhibit a range of biological activities, including fungicidal and herbicidal properties. masterorganicchemistry.com
Synthesis of Compounds with Fungicidal and Herbicidal Activities
The benzaldehyde oxime structural motif is a recognized pharmacophore in the development of agricultural chemicals. Research has indicated that derivatives of benzaldehyde oxime can exhibit significant fungicidal and herbicidal properties, making them valuable candidates for crop protection agents. The introduction of fluorine atoms into organic molecules can enhance their biological activity, metabolic stability, and lipophilicity, which are desirable traits for agrochemicals.
While specific research detailing the fungicidal and herbicidal efficacy of "this compound" itself is not extensively documented in publicly available literature, the broader class of benzaldehyde oximes has been the subject of numerous studies. For instance, various novel benzaldehyde oxime derivatives have been synthesized and shown to possess superior fungicidal and herbicidal activities when compared to conventional agents. These compounds are often explored for their ability to regulate plant growth, thereby improving crop yields.
The general synthesis of such compounds involves the reaction of a substituted benzaldehyde with hydroxylamine or its salts. In the case of the title compound, 2,3-difluorobenzaldehyde (B42452) would be reacted with hydroxylamine. The resulting oxime can then serve as a versatile intermediate for the synthesis of a wide array of more complex molecules with potential bioactivity. The fungicidal and herbicidal action of these compounds is often attributed to their ability to disrupt essential biological processes in the target organisms.
Although specific data for "this compound" is limited, the table below presents a generalized overview of the types of activities observed in the broader class of benzaldehyde oxime derivatives.
| Activity | Target Organisms/Weeds | General Findings |
| Fungicidal | Various plant pathogenic fungi | Inhibition of spore germination and mycelial growth. |
| Herbicidal | Broadleaf and grassy weeds | Interference with plant growth and development. |
This table represents generalized findings for the class of benzaldehyde oxime derivatives based on available research and is not specific to "this compound".
Contributions to Advanced Materials Chemistry (e.g., fluorinated polymers and coatings)
The presence of fluorine atoms in "this compound" suggests its potential utility as a building block in materials science, particularly in the creation of fluorinated polymers and coatings. Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy (leading to hydrophobicity and oleophobicity), and low refractive index.
The oxime functional group can participate in various polymerization reactions or be chemically modified to introduce other polymerizable groups. For instance, the oxime could potentially be used in the synthesis of polyoximes or be converted into other functional groups suitable for polymerization, such as nitriles or amines, through established chemical transformations.
Potential Applications in Materials Science:
| Material Type | Potential Role of this compound | Resulting Material Properties |
| Fluorinated Polymers | As a monomer or a precursor to a monomer. | Enhanced thermal stability, chemical inertness, low friction, and hydrophobicity. |
| High-Performance Coatings | As a component of the polymer binder or as an additive. | Improved weather resistance, anti-fouling, and easy-to-clean surfaces. |
| Advanced Optical Materials | As a building block for polymers with tailored refractive indices. | Low refractive index for applications in anti-reflective coatings and optical fibers. |
This table is based on the known properties of fluorinated compounds and their applications in materials science and represents a theoretical projection for "this compound".
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The conventional synthesis of Benzaldehyde (B42025), 2,3-difluoro-, oxime from 2,3-difluorobenzaldehyde (B42452) and hydroxylamine (B1172632), while effective, presents opportunities for improvement through advanced catalytic methods. Future research will likely focus on the development of novel catalytic systems to enhance reaction efficiency, selectivity, and sustainability.
Organocatalysis, for instance, offers a metal-free alternative that can lead to milder reaction conditions and reduced environmental impact. The use of chiral organocatalysts could also pave the way for enantioselective syntheses, as has been demonstrated for the α-fluorination of aldehydes. researchgate.netbeilstein-journals.org Investigating a range of organocatalysts, such as proline derivatives or chiral phosphoric acids, could lead to optimized protocols for the formation of the oxime with high yields and purity.
Furthermore, the exploration of transition-metal catalysis beyond traditional methods holds promise. While copper catalysis has been suggested for regioselective oxime formation, a broader screening of metal catalysts, including those based on nickel, palladium, or rhodium, could uncover more efficient and selective pathways. mdpi.com These catalysts could potentially operate at lower temperatures and with greater functional group tolerance, making the synthesis more versatile.
Development of Asymmetric Synthetic Strategies for Enantiomerically Pure Oximes
The synthesis of enantiomerically pure oximes is a burgeoning field with significant implications for the development of chiral ligands and pharmacologically active compounds. For Benzaldehyde, 2,3-difluoro-, oxime, the development of asymmetric synthetic strategies is a key area for future exploration.
One promising approach involves the use of chiral catalysts in the reaction between 2,3-difluorobenzaldehyde and a suitable nitrogen source. Chiral phosphoric acids (CPAs) have shown remarkable success in catalyzing asymmetric cyclization reactions to produce chiral heterocycles, and their application to the synthesis of chiral oximes is a logical next step. nih.govresearchgate.net The design of CPA catalysts specifically tailored for the stereoselective formation of the oxime bond could lead to high enantiomeric excesses.
Another avenue of research lies in the asymmetric modification of the pre-formed oxime. This could involve enzymatic resolutions or the use of chiral reagents to selectively react with one enantiomer of a racemic mixture. While challenging, the successful development of such strategies would provide valuable access to enantiomerically pure this compound for a range of applications.
Deeper Mechanistic Probes Using Advanced Analytical Techniques
A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing existing processes and discovering new transformations. Advanced analytical techniques will play a pivotal role in these investigations.
In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance), can provide real-time monitoring of reaction kinetics and the formation of intermediates. This data is invaluable for elucidating reaction pathways and identifying rate-determining steps. For instance, detailed NMR and mass spectrometry studies can help to characterize transient species and provide insights into the role of catalysts and solvents in the oxime formation process.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can complement experimental studies by modeling transition states and reaction energy profiles. mdpi.com Such computational probes can help to rationalize observed selectivities and predict the feasibility of new reaction pathways, guiding experimental design and accelerating the discovery process.
Discovery of Unprecedented Chemical Transformations and Reactivity Modes
The unique electronic properties imparted by the two fluorine atoms on the benzene (B151609) ring of this compound suggest that it may exhibit novel reactivity. Future research should focus on exploring unprecedented chemical transformations and reactivity modes of this compound.
One area of interest is the investigation of cycloaddition reactions. Oximes are known to participate in 1,3-dipolar cycloadditions, and the difluoro-substituted aromatic ring could influence the regioselectivity and stereoselectivity of these reactions in interesting ways. rsc.orgyoutube.com Exploring the reactivity of this compound with various dipolarophiles could lead to the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry.
Another classic reaction of oximes is the Beckmann rearrangement, which converts oximes into amides. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgwikipedia.org Studying the Beckmann rearrangement of this compound under various acidic conditions could provide access to novel difluorinated amides. The electron-withdrawing nature of the fluorine atoms may influence the migratory aptitude of the aryl group, potentially leading to interesting and useful synthetic outcomes.
Integration with Automated and High-Throughput Synthesis Platforms for Scalability
To accelerate the discovery and optimization of reactions involving this compound, the integration of automated and high-throughput synthesis platforms is essential. These technologies enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the research and development process.
Flow chemistry, utilizing microreactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for reactions involving hazardous reagents or exothermic processes. beilstein-journals.orgresearchgate.netnih.govmit.eduresearchgate.net The synthesis of this compound and its derivatives could be adapted to flow systems, allowing for efficient optimization and scalable production.
Robotic systems for automated synthesis can be programmed to perform complex multi-step syntheses, purifications, and analyses with high precision and reproducibility. nih.govresearchgate.net The use of such platforms would enable the creation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science applications.
Advanced Computational Modeling for Rational Design and Predictive Chemistry
Advanced computational modeling is a powerful tool for the rational design of new molecules and the prediction of their properties and reactivity. For this compound, computational chemistry can guide research efforts and reduce the need for extensive trial-and-error experimentation.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of derivatives of this compound based on their molecular structure. nih.govnih.govljmu.ac.ukrsc.org These models can be used to prioritize the synthesis of compounds with the most promising characteristics, saving time and resources.
Machine learning and artificial intelligence are also emerging as powerful tools in chemical discovery. researchgate.netnih.gov By training algorithms on existing chemical data, it is possible to predict the outcomes of unknown reactions and even propose novel synthetic routes. Applying these techniques to the chemistry of this compound could lead to the discovery of new reactions and applications that are currently unforeseen.
Q & A
Q. What are the recommended methods for synthesizing Benzaldehyde, 2,3-difluoro-, oxime?
Methodological Answer: Synthesis typically involves the condensation of 2,3-difluorobenzaldehyde with hydroxylamine hydrochloride under controlled conditions. A common protocol includes dissolving hydroxylamine hydrochloride in a water-alcohol mixture (e.g., ethanol or methanol), adjusting the pH to 8–10 with sodium hydroxide, and adding 2,3-difluorobenzaldehyde. The reaction is refluxed for 4–6 hours, followed by cooling, crystallization, and purification via recrystallization (e.g., using ethanol/water) . For regioselective oxime formation, copper catalysis or microwave-assisted methods may enhance efficiency .
Q. How can the purity and identity of this compound be verified?
Methodological Answer:
- Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm to assess purity.
- Spectroscopy: Confirm structure via FT-IR (N–O stretch ~930 cm⁻¹, C=N stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (characteristic shifts for oxime protons at ~8–9 ppm and fluorine-coupled aromatic signals) .
- Elemental Analysis: Match experimental C, H, N, and F percentages with theoretical values derived from the molecular formula (C₇H₅F₂NO).
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation.
- First Aid: In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes. Seek medical attention if irritation persists .
- Storage: Keep in a tightly sealed amber vial at 2–8°C under inert gas (e.g., argon) to prevent degradation.
Advanced Research Questions
Q. How do computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- Thermodynamic Properties: Use Joback or Crippen group contribution methods to estimate critical parameters (e.g., boiling point, critical temperature) and formation enthalpy (ΔHf). McGowan’s characteristic volume (mcvol) predicts solubility and partitioning behavior .
- Partition Coefficients: Apply QSPR models or software like COSMOtherm to calculate logP (octanol/water) and logS (water solubility). For 2,3-difluoro derivatives, fluorine’s electron-withdrawing effects reduce logP compared to non-fluorinated analogs .
Q. What analytical challenges arise in distinguishing cis/trans isomers of this oxime?
Methodological Answer:
- Chromatography: Optimize HPLC conditions using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Retention times and peak splitting indicate isomer separation.
- Spectroscopy: NOESY NMR can differentiate isomers via spatial proximity of aromatic protons and the oxime group. For E/Z isomers, ¹H NMR coupling constants (J) between C=N–O and adjacent protons vary (e.g., J = 8–12 Hz for trans vs. <5 Hz for cis) .
Q. How does the fluorine substitution pattern influence reactivity in nucleophilic additions or cyclization reactions?
Methodological Answer:
- Electronic Effects: The 2,3-difluoro groups enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., in Beckmann rearrangements). Fluorine’s ortho/para-directing nature also affects regioselectivity in cycloadditions .
- Steric Effects: Steric hindrance from fluorine atoms may limit access to the oxime nitrogen, reducing yields in metal-catalyzed reactions. Computational docking studies (e.g., DFT) can model transition states to optimize reaction conditions .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points) for fluorinated oximes?
Methodological Answer:
- Data Validation: Cross-reference experimental values (e.g., NIST WebBook) with computational predictions. Discrepancies often arise from impurities or measurement techniques (e.g., static vs. dynamic boiling point methods) .
- Pressure-Dependent Studies: Use vapor pressure curves (Antoine equation) to extrapolate boiling points at reduced pressures. For 2,3-difluoro derivatives, critical pressure (pc) and temperature (tc) are key for accurate modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
